Cas no 607738-99-8 (4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid)

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrrolotriazine core with chloro and methyl substituents, along with a carboxylic acid functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for developing biologically active molecules. Its reactive chloro and carboxyl groups allow for further derivatization, enabling the introduction of diverse pharmacophores. The compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its well-defined molecular architecture supports precise modifications, making it useful in medicinal chemistry for the design of targeted therapeutics.
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid structure
607738-99-8 structure
商品名:4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
CAS番号:607738-99-8
MF:C8H6N3O2Cl
メガワット:211.605
CID:3526814
PubChem ID:21966499

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • PYRROLO[2,1-F][1,2,4]TRIAZINE-6-CARBOXYLIC ACID, 4-CHLORO-5-METHYL-
    • 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
    • 607738-99-8
    • Pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, 4-chloro-5-methyl-
    • インチ: InChI=1S/C8H6ClN3O2/c1-4-5(8(13)14)2-12-6(4)7(9)10-3-11-12/h2-3H,1H3,(H,13,14)
    • InChIKey: SVLFERBRZGFPQI-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 211.0148541Da
  • どういたいしつりょう: 211.0148541Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 67.5Ų

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18583-1G
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
607738-99-8 95%
1g
¥ 11,523.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18583-100MG
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
607738-99-8 95%
100MG
¥ 2,884.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18583-5G
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
607738-99-8 95%
5g
¥ 34,570.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18583-100.0mg
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
607738-99-8 95%
100.0mg
¥2881.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18583-250.0mg
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
607738-99-8 95%
250.0mg
¥4610.0000 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1554120-1g
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
607738-99-8 98%
1g
¥24966.00 2024-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18583-250mg
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
607738-99-8 95%
250mg
¥5033.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18583-500MG
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
607738-99-8 95%
500MG
¥ 7,682.00 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN18583-1g
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
607738-99-8 95%
1g
¥12571.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1554120-100mg
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
607738-99-8 98%
100mg
¥11515.00 2024-05-07

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid 関連文献

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acidに関する追加情報

Introduction to 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid (CAS No. 607738-99-8)

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid, identified by the CAS number 607738-99-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolo[2,1-f][1,2,4]triazine scaffold, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of both chloro and methyl substituents on the triazine ring enhances its chemical reactivity and functionalization possibilities, making it a valuable intermediate in the synthesis of more complex molecules.

The pyrrolo[2,1-f][1,2,4]triazine core is a fused tricyclic system that combines a pyrrole ring with a triazine moiety. This unique arrangement imparts specific electronic and steric properties to the molecule, which can be exploited in drug design. The 6-carboxylic acid functional group provides a site for further derivatization, allowing for the attachment of various pharmacophores or bioactive units. Such modifications are crucial for optimizing pharmacokinetic profiles and enhancing target specificity.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrrolo[2,1-f][1,2,4]triazine derivatives due to their ability to interact with multiple biological targets. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. The 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid derivative is particularly noteworthy because its structural features may confer enhanced binding affinity to certain enzymes or receptors involved in disease pathways.

One of the most compelling aspects of this compound is its versatility as a building block in medicinal chemistry. The combination of the chloro and methyl groups on the triazine ring allows for selective functionalization at multiple positions. For instance, nucleophilic substitution reactions can be employed to introduce amine or thiol groups, which are common pharmacophores in drug molecules. Additionally, the carboxylic acid moiety can be converted into esters or amides, further expanding the synthetic possibilities.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such heterocyclic compounds with high precision. Molecular docking studies have suggested that 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid may interact with targets such as kinases and transcription factors. These interactions are critical for developing small-molecule inhibitors that can modulate signaling pathways implicated in cancer and inflammatory diseases.

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include cyclization reactions to form the pyrrolo[2,1-f][1,2,4]triazine core followed by selective halogenation and alkylation to introduce the chloro and methyl substituents. The final step involves carboxylation at the 6-position of the triazine ring. Optimizing these synthetic routes is essential for achieving high yields and purity levels required for pharmaceutical applications.

In terms of applications,4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has shown promise as an intermediate in the development of novel therapeutic agents. Researchers are currently exploring its use in designing inhibitors targeting aberrant signaling pathways in cancer cells. Preliminary data indicate that derivatives of this compound can disrupt key molecular interactions involved in tumor growth and progression. Furthermore,pyrrolo[2,1-f][1,2,4]triazine derivatives have also been investigated for their potential in treating infectious diseases caused by resistant microbial strains.

The structural features of this compound make it an attractive candidate for further exploration in drug discovery programs. Its ability to undergo diverse chemical modifications allows for rapid screening of analogs with improved pharmacological profiles. High-throughput screening (HTS) techniques combined with structure-activity relationship (SAR) studies can accelerate the identification of lead compounds with optimized efficacy and safety profiles.

As our understanding of disease mechanisms continues to evolve,4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid may find new applications in treating emerging health challenges. For instance,pyrrolo[2]triazines have been reported to exhibit neuroprotective effects in preclinical models,suggesting their potential use in neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease. Future research will likely focus on elucidating the molecular mechanisms underlying these effects and translating them into clinical trials.

The role of computational tools cannot be overstated in modern drug discovery processes involving compounds like 4-chloro-5-methylpyrrolo[2,f][1;24-triazen]-6-carboxylic acid (CAS No 607738-99). Advanced algorithms can predict metabolic stability,pharmacokinetic properties, and potential side effects before experimental validation becomes necessary. This predictive capability significantly reduces time-to-market for new drugs by minimizing costly failures during later stages of development.

In conclusion,4-chloro-5-methylpyrrolo[21f][12;24-triazen]-6-carboxylic acid (CAS No 60773899) represents an exciting opportunity for medicinal chemists seeking innovative scaffolds for drug design.* Its unique structural features,* coupled with its synthetic accessibility,* position it as a valuable tool*for developing* next-generation therapeutics.* As research progresses,*this compound*and its derivatives*are*likely*to play an increasingly important role*in addressing some*of today's most pressing health challenges.* Continued exploration*of its pharmacological potential*will undoubtedly*yield*new insights*and opportunities*for therapeutic intervention.*

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:607738-99-8)4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid
A1088751
清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):361.0/578.0/962.0/1443.0